molecular formula C13H18BN3O2 B13898942 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13898942
M. Wt: 259.11 g/mol
InChI Key: DYCIJFNTBIXIAW-UHFFFAOYSA-N
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Description

7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a triazolopyridine core and a dioxaborolane moiety. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the borylation of a suitable precursor. One common method is the reaction of 7-methyl-[1,2,4]triazolo[1,5-a]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated compounds in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted triazolopyridines.

Scientific Research Applications

7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.

    Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine involves the formation of a boronate complex with a suitable electrophile. The boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its triazolopyridine core, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions and enhances its utility in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C13H18BN3O2/c1-9-6-11-15-8-16-17(11)7-10(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

InChI Key

DYCIJFNTBIXIAW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C=C2C

Origin of Product

United States

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